molecular formula C5H11O3P B15420923 Phosphonic acid, (3-methyl-2-butenyl)- CAS No. 112131-62-1

Phosphonic acid, (3-methyl-2-butenyl)-

Cat. No.: B15420923
CAS No.: 112131-62-1
M. Wt: 150.11 g/mol
InChI Key: WBQZXJPAXQFEII-UHFFFAOYSA-N
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Description

Phosphonic acid, (3-methyl-2-butenyl)-, also known as diphosphoric acid mono(3-methyl-2-butenyl) ester (IUPAC name), is an organophosphorus compound characterized by a phosphonic acid group (-PO(OH)₂) esterified with a 3-methyl-2-butenyl substituent . This compound is structurally related to dimethylallyl pyrophosphate, a key intermediate in biochemical pathways such as terpenoid biosynthesis.

Properties

CAS No.

112131-62-1

Molecular Formula

C5H11O3P

Molecular Weight

150.11 g/mol

IUPAC Name

3-methylbut-2-enylphosphonic acid

InChI

InChI=1S/C5H11O3P/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3,(H2,6,7,8)

InChI Key

WBQZXJPAXQFEII-UHFFFAOYSA-N

Canonical SMILES

CC(=CCP(=O)(O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Phosphonic acid derivatives vary widely based on their substituents, which critically influence their physicochemical properties and applications. The table below highlights key structural analogs:

Compound Name Substituent/Functional Group Key Structural Feature Reference
Phosphonic acid, (3-methyl-2-butenyl)- 3-methyl-2-butenyl ester Ester-linked aliphatic chain
Allyl phosphonic acid Allyl group (-CH₂CH=CH₂) Unsaturated aliphatic substituent
Aryl phosphonic acids (e.g., 3b) Aromatic rings (e.g., fluorophenyl) Aromatic substituent with hydrogen-bonding
EDTMP (Ethylenediaminetetramethylene phosphonic acid) Ethylenediamine backbone with multiple phosphonic acid groups Chelating agent for metal ions
MeO-2PACz Carbazole-phosphonic acid hybrid SAM-forming for perovskite solar cells
Pentafluorobenzylphosphonic acid Pentafluorobenzyl group Surface modifier for nanoparticles

Key Insight : Aliphatic esters (e.g., 3-methyl-2-butenyl) prioritize hydrolytic lability, while aromatic or hybrid structures (e.g., aryl or carbazole-phosphonic acids) enhance binding interactions in catalytic or electronic applications .

Physicochemical Properties

Property Phosphonic acid, (3-methyl-2-butenyl)- Allyl Phosphonic Acid EDTMP Aryl Phosphonic Acids
Solubility Moderate (ester group) High (polar substituent) High (chelating) Low (aromatic hydrophobicity)
Hydrolytic Stability Low (ester linkage) Moderate High (amide linkage) High (rigid structure)
Acidity (pKa) ~2.0 (similar to H₃PO₃) ~2.1 ~1.5–2.0 ~1.8–2.3
Thermal Stability Moderate High High High

Data Sources : (solubility), (hydrolytic stability), (acidity trends).

Key Insight : The ester-linked 3-methyl-2-butenyl group likely reduces hydrolytic stability compared to amide- or ether-linked derivatives, limiting its use in aqueous environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-methyl-2-butenyl)phosphonic acid?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides, which allows selective introduction of the alkenyl group . Alternatively, hydrolysis of phosphonate esters using bromotrimethylsilane (TMSBr) under controlled acidic conditions provides a high-yield route to phosphonic acids . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst loading) is critical to minimize side reactions.

Q. How can researchers distinguish (3-methyl-2-butenyl)phosphonic acid from degradation products like phosphonic acid (H₃PO₃)?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with collision-induced dissociation (CID) can identify specific fragmentation patterns unique to the compound’s alkenyl group. Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, differentiates phosphonic acid derivatives based on chemical shifts (e.g., H₃PO₃ appears at δ ≈ 4.3 ppm, while substituted phosphonic acids show upfield/downfield shifts) . Isotopic labeling (e.g., ¹³C or ²H) of the alkenyl group can also trace degradation pathways.

Q. What are the primary contamination sources of phosphonic acid derivatives in organic crop studies?

  • Methodological Answer : Contamination may arise from:

  • Natural microbial synthesis : Soil microbes produce phosphonic acids via non-enzymatic pathways.
  • Historical pesticide use : Degradation of fosetyl-Al (a fungicide) yields phosphonic acid residues detectable years after application .
  • Fertilizer carryover : Certain organic foliar fertilizers contain phosphonic acid derivatives .
    Experimental validation involves comparative field trials with controlled exclusion of pesticides and isotopic tracing to differentiate sources.

Advanced Research Questions

Q. How can (3-methyl-2-butenyl)phosphonic acid be utilized in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The phosphonic acid group coordinates with metal ions (e.g., Cu²⁺, Ln³⁺) to form stable MOFs. Key steps include:

  • Hydrothermal synthesis : Reacting the compound with metal salts (e.g., Cu(NO₃)₂) at 80–120°C to form crystalline networks .
  • Post-synthetic modification : Functionalizing the MOF with chiral ligands (e.g., DOTP) for applications in enantioselective catalysis or luminescent materials .
    Characterization via X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis confirms porosity and structure.

Q. What strategies assess the compound’s role in proton exchange membranes (PEMs) for fuel cells?

  • Methodological Answer : Blending the compound with polybenzimidazole (PBI) or sulfonated polymers enhances proton conductivity. Steps include:

  • Membrane fabrication : Casting solutions of the polymer and phosphonic acid derivative onto glass substrates.
  • Conductivity testing : Electrochemical impedance spectroscopy (EIS) under varying humidity and temperature (e.g., 80–160°C) .
    Advanced studies use ab initio molecular dynamics (AIMD) simulations to model proton transport mechanisms .

Q. How can environmental degradation pathways of (3-methyl-2-butenyl)phosphonic acid be systematically studied?

  • Methodological Answer :

  • Photodegradation : Expose aqueous solutions to UV-C light (254 nm) and monitor decay via high-performance liquid chromatography (HPLC) .
  • Biodegradation : Inoculate soil/water samples with microbial consortia (e.g., Pseudomonas spp.) and quantify metabolites using ³¹P NMR .
  • Advanced oxidation processes (AOPs) : Evaluate hydroxyl radical (•OH) generation using Fenton’s reagent and track intermediate products .

Key Considerations for Experimental Design

  • Contradictions in Evidence : While phosphonic acid residues are often linked to fosetyl-Al degradation , microbial synthesis in soil complicates source attribution. Researchers must design controlled experiments (e.g., sterile vs. non-sterile soil) to isolate variables.
  • Advanced Methodologies : For catalytic studies, combine kinetic isotope effects (KIE) with density functional theory (DFT) to elucidate reaction mechanisms .

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